![molecular formula C12H8F3N3O B187644 N-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide CAS No. 81172-86-3](/img/structure/B187644.png)
N-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide, commonly known as TPCA-1, is a small molecule inhibitor that is used in scientific research for its ability to target and inhibit the activity of certain proteins. TPCA-1 has been shown to have potential therapeutic applications in a variety of diseases, including cancer and inflammation. In
Wirkmechanismus
TPCA-1 targets and inhibits the activity of IKKβ and TBK1, which are key regulators of the NF-κB and IRF3 signaling pathways, respectively. These pathways play important roles in the regulation of inflammation and immune response. By inhibiting the activity of these proteins, TPCA-1 can reduce inflammation and modulate immune response. Additionally, TPCA-1 has been shown to induce apoptosis in cancer cells by regulating the expression of various genes involved in cell growth and survival.
Biochemische Und Physiologische Effekte
TPCA-1 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that TPCA-1 can inhibit the phosphorylation of IKKβ and TBK1, leading to a reduction in the activation of NF-κB and IRF3 signaling pathways. TPCA-1 has also been shown to induce apoptosis in cancer cells by regulating the expression of various genes involved in cell growth and survival. In vivo studies have demonstrated that TPCA-1 can reduce inflammation and modulate immune response in animal models of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
TPCA-1 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also relatively stable and can be stored for extended periods of time. Additionally, TPCA-1 has been extensively studied and characterized, making it a well-established tool for scientific research. However, there are also some limitations to the use of TPCA-1 in lab experiments. It can be toxic to cells at high concentrations, and its effects can be cell-type specific. Additionally, TPCA-1 may not be effective in all disease models, and its efficacy may vary depending on the specific disease state.
Zukünftige Richtungen
There are several future directions for research on TPCA-1. One area of focus is the development of more potent and selective inhibitors of IKKβ and TBK1. Additionally, further studies are needed to determine the optimal dosing and administration of TPCA-1 in various disease models. Another area of research is the investigation of TPCA-1 in combination with other drugs or therapies, such as chemotherapy or immunotherapy. Finally, there is a need for more studies to determine the safety and efficacy of TPCA-1 in human clinical trials.
Synthesemethoden
The synthesis of TPCA-1 involves several steps, starting with the reaction of 3-(trifluoromethyl)aniline with ethyl 2-bromoacetate to produce ethyl 2-(3-(trifluoromethyl)phenyl)acetate. This compound is then reacted with hydrazine hydrate to yield N-(3-(trifluoromethyl)phenyl)hydrazinecarboxamide, which is subsequently reacted with 2-chloropyrazine to produce TPCA-1. The final product is purified by recrystallization and characterized by various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
TPCA-1 has been extensively studied for its potential therapeutic applications in cancer and inflammation. It has been shown to inhibit the activity of several proteins, including IKKβ and TBK1, which are involved in the regulation of inflammation and immune response. TPCA-1 has also been shown to have anti-tumor effects in various cancer cell lines, including pancreatic cancer, breast cancer, and lung cancer. Additionally, TPCA-1 has been investigated for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
CAS-Nummer |
81172-86-3 |
|---|---|
Produktname |
N-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide |
Molekularformel |
C12H8F3N3O |
Molekulargewicht |
267.21 g/mol |
IUPAC-Name |
N-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H8F3N3O/c13-12(14,15)8-2-1-3-9(6-8)18-11(19)10-7-16-4-5-17-10/h1-7H,(H,18,19) |
InChI-Schlüssel |
HSMQXQUUMWQMJA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)C2=NC=CN=C2)C(F)(F)F |
Kanonische SMILES |
C1=CC(=CC(=C1)NC(=O)C2=NC=CN=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



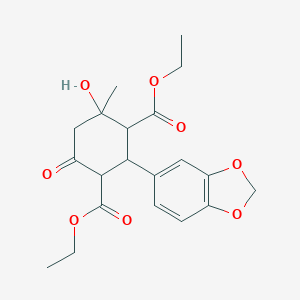
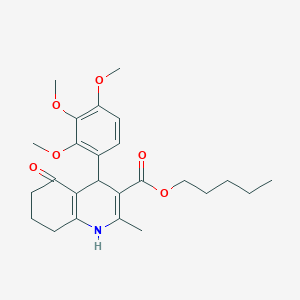
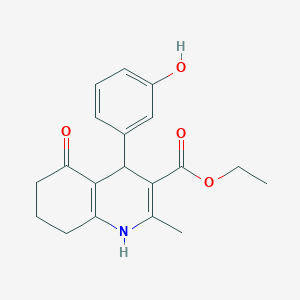
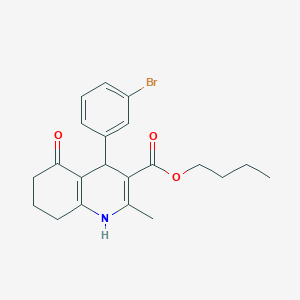
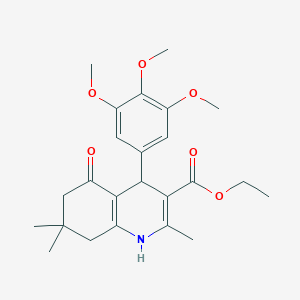
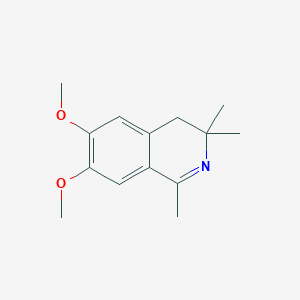
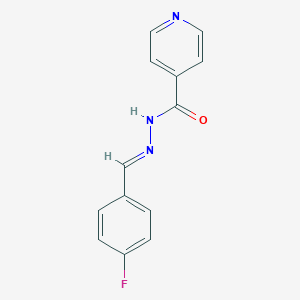
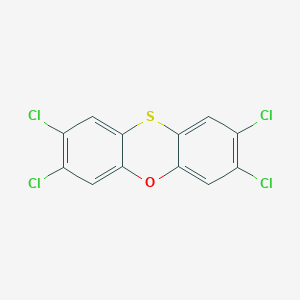
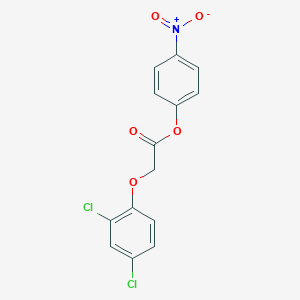
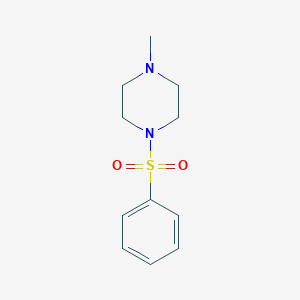
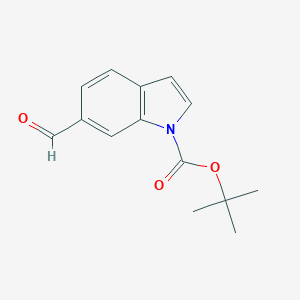
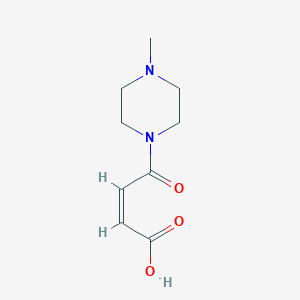
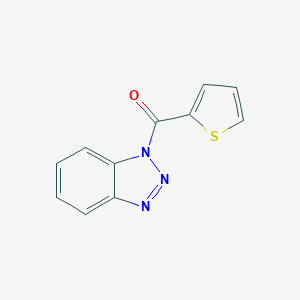
![3-[(4-Nitrobenzyl)oxy]benzaldehyde](/img/structure/B187586.png)